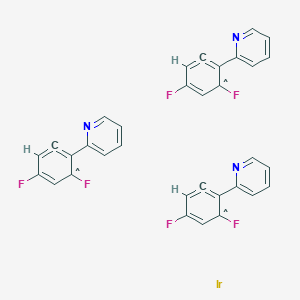
Ir(dFppy)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ir(dFppy)<SUB>3</SUB> is a photocatalyst that readily facilitates the decarboxylative arylation of α amino acids using visible light .
Synthesis Analysis
The synthesis of Ir(dFppy)<SUB>3</SUB> involves a C–F bond activation reaction of a chloro-bridged iridium (III) dimer in the presence of sodium methoxide . The empirical formula is C33H18F6IrN3 and the molecular weight is 762.72 .
Molecular Structure Analysis
The molecular structure of Ir(dFppy)<SUB>3</SUB> is complex and involves the coordination of iridium with three dFppy ligands . The SMILES string for this compound is FC1=CC([Ir]C2=C(C3=NC=CC=C3)C(F)=CC(F)=C2)=C(C4=NC=CC=C4)C(F)=C1.FC5=CC(F)=CC=C5C6=NC=CC=C6 .
Chemical Reactions Analysis
Ir(dFppy)<SUB>3</SUB> has been used in various chemical reactions. It facilitates the decarboxylative arylation of α amino acids using visible light . It has also been used in the light-driven CO2 reduction , and in the annulation-alkynylation of alkenes reaction .
Physical And Chemical Properties Analysis
Ir(dFppy)<SUB>3</SUB> is a powder or crystal with a melting point of 401°C . It has a high triplet state energy and its excited state redox potentials are comparatively diminished when compared to Ir(ppy)<SUB>3</SUB> .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Device Applications Ir(dFppy)₃ and its derivatives have been extensively researched for their potential applications in optoelectronic devices. Novel tricyclometalated heteroleptic iridium complexes, like Ir(dfbpy)₂(pt) and Ir(dfbpy)₂(dfppy), show promising attributes as blue phosphors in optoelectronic devices. These complexes emit strong blue phosphorescence with high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Yao, Liu, Mei, & Dong, 2017).
Electroluminescence in OLEDs Iridium complexes incorporating dfppy as the main cyclometalating ligand have been developed for use as blue phosphors in OLEDs. Their spectroscopic behavior is closely correlated with the ligand properties, and these complexes have demonstrated high efficiency in simple-structure phosphorescence OLEDs (Yao, Liu, Wang, Mei, & Dong, 2019).
Phosphorescent Sensor Applications A phosphorescent zinc sensor based on an Ir(III) complex bearing dfppy cyclometalating ligands has been constructed. This sensor demonstrates the ability to detect zinc ions in a reversible and selective manner in buffered solutions and has been applied to image biological free zinc ions in live cells (You, Lee, Kim, Ohkubo, Chae, Fukuzumi, Jhon, Nam, & Lippard, 2011).
Luminescence and Photocatalytic Activity Research on cyclometalated Ir(III) complexes like Ir(dfppy)₂(pidpyH) reveals their ability for acid/base-induced structural transformation and luminescence switching. These complexes have shown potential in photocatalytic activities, particularly in the reduction of water to hydrogen (Gao, Fan, Yu, & Cao, 2017).
Electrogenerated Chemiluminescence (ECL) The iridium complex (dfppy)₂Ir(PyBiz) exhibits intense green electrogenerated chemiluminescence, indicating its potential use in multichannel analytical applications. This property makes it a promising candidate for developing ECL luminophores with multiple wavelength emissions (Gao, Xia, Zhang, Zhao, Wang, An, & Qi, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
387859-70-3 |
|---|---|
Produktname |
Ir(dFppy)3 |
Molekularformel |
C33H18F6IrN3 |
Molekulargewicht |
762.735 |
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; |
InChI-Schlüssel |
GFSFWLGQTIKUOK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
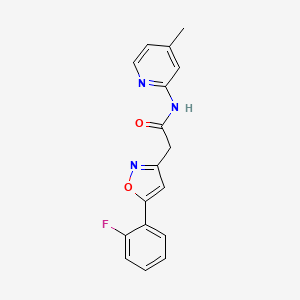
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
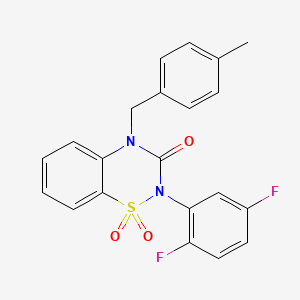
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)
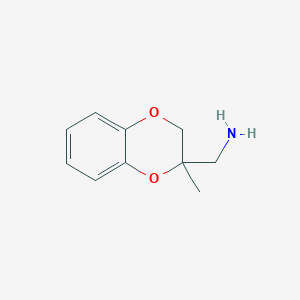
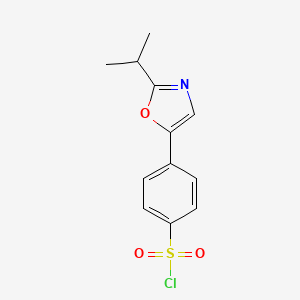
![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)
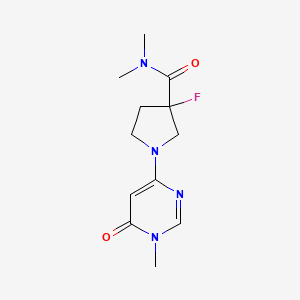
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)